rac 7-Hydroxy Efavirenz

Description

BenchChem offers high-quality rac 7-Hydroxy Efavirenz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 7-Hydroxy Efavirenz including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

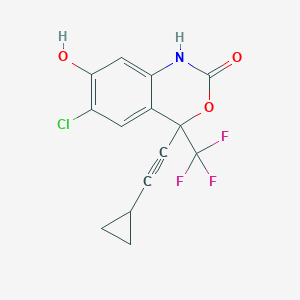

6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMDZAYFVCXHFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac 7-Hydroxy Efavirenz synthesis and characterization

Executive Summary

This technical guide details the rational synthesis and characterization of rac-7-Hydroxy Efavirenz (CAS: 205754-50-3), a critical minor metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic clearance of Efavirenz is mediated by CYP2B6 yielding 8-hydroxy efavirenz, the 7-hydroxy congener is formed via a distinct pathway predominantly catalyzed by CYP2A6 .[1][2] Access to high-purity rac-7-Hydroxy Efavirenz is essential for establishing robust structure-activity relationships (SAR), developing differential mass spectrometry (MS) assays, and studying potential neurotoxicological pathways associated with minor metabolites.

Metabolic Context & Biological Significance

Understanding the biological genesis of 7-Hydroxy Efavirenz is a prerequisite for its chemical synthesis.[3] Unlike the 8-hydroxylation pathway, which drives clearance, 7-hydroxylation is a minor pathway but highly specific to CYP2A6 activity. This makes the compound a valuable probe for phenotyping CYP2A6 activity in the presence of Efavirenz.

Metabolic Pathway Diagram

The following diagram illustrates the divergence in metabolic hydroxylation. Note the specificity of CYP isoforms.

Caption: Divergent oxidative metabolism of Efavirenz.[1][2][3][4][5][6] The 7-hydroxylation pathway (green) is distinct from the major 8-hydroxylation clearance route.

Retrosynthetic Analysis

The synthesis of rac-7-Hydroxy Efavirenz requires a modification of the standard Efavirenz manufacturing route. The core challenge is introducing the hydroxyl group at the C7 position (meta to the nitrogen in the benzoxazinone core) while maintaining the 6-chloro substitution.

Strategic Logic:

-

Core Scaffold: The benzoxazinone ring is typically closed using phosgene or a carbonyldiimidazole (CDI) equivalent reacting with an amino-alcohol precursor.

-

Regiochemistry: Standard Efavirenz starts from 4-chloroaniline. To achieve 7-hydroxy substitution, we must start with a precursor that has an oxygenated handle meta to the amino group. 4-chloro-3-methoxyaniline is the optimal starting material. The methoxy group serves as a protected phenol that survives the harsh organometallic steps (Grignard/Lithiation) and can be demethylated at the final stage.

-

Racemic Target: The requirement is for the racemic compound. Therefore, the addition of the cyclopropylacetylene moiety will be performed without chiral ligands (e.g., using standard Grignard conditions rather than asymmetric zinc additions), producing the rac-amino alcohol intermediate.

Experimental Protocol: Synthesis

Precaution: Efavirenz and its intermediates are potent pharmacological agents. All operations must be conducted in a fume hood with appropriate PPE.

Step 1: Preparation of the Trifluoromethyl Ketone Intermediate

Reagents: 4-Chloro-3-methoxyaniline, Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate.

-

Protection: React 4-chloro-3-methoxyaniline (1.0 eq) with pivaloyl chloride (1.1 eq) in DCM/TEA to form the pivalanilide. This directs the subsequent lithiation.

-

Lithiation & Acylation: Dissolve the protected aniline in dry THF at -78°C. Add n-BuLi (2.2 eq) dropwise to effect ortho-lithiation. Stir for 1 hour.

-

Quench: Add ethyl trifluoroacetate (1.2 eq) slowly. Allow to warm to RT.

-

Hydrolysis: Treat with aqueous HCl to remove the pivaloyl group (if not removed during workup, a separate reflux step in acidic EtOH is required).

-

Result: 1-(2-amino-5-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.

Step 2: Cyclopropylacetylide Addition (Racemic)

Reagents: Cyclopropylacetylene, Ethylmagnesium bromide (EtMgBr).

-

Reagent Prep: In a flame-dried flask, dissolve cyclopropylacetylene (1.5 eq) in dry THF. Add EtMgBr (1.4 eq, 3.0 M in ether) at 0°C to generate the Grignard reagent. Stir for 30 min.

-

Addition: Cannulate the ketone from Step 1 (dissolved in THF) into the Grignard solution at 0°C.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Validation: Monitor disappearance of ketone by TLC (Hexane:EtOAc 8:2).

-

Result: rac-2-(2-amino-5-chloro-4-methoxyphenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.

Step 3: Cyclization to Benzoxazinone

Reagents: Triphosgene (or CDI), Aqueous NaHCO₃, Heptane/THF.

-

Biphasic Cyclization: Dissolve the amino alcohol in a mixture of Heptane/THF (1:1). Add saturated aqueous NaHCO₃.

-

Addition: Add Triphosgene (0.4 eq) dissolved in THF dropwise at 0-5°C. The biphasic system scavenges HCl immediately.

-

Completion: Stir for 2 hours. Separate organic layer, wash with brine, and concentrate.

-

Result: rac-7-Methoxy Efavirenz.

Step 4: Demethylation to 7-Hydroxy Efavirenz

Reagents: Boron Tribromide (BBr₃).

-

Demethylation: Dissolve rac-7-Methoxy Efavirenz in dry DCM at -78°C.

-

Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

-

Reaction: Allow to warm to 0°C and stir for 4 hours.

-

Quench: Carefully quench with MeOH (exothermic) followed by water.

-

Purification: Extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram

Caption: Step-wise synthetic workflow from aniline precursor to 7-hydroxy efavirenz.

Characterization & Validation

To ensure the integrity of the synthesized standard, the following analytical parameters must be met. The data below differentiates the 7-hydroxy isomer from the 8-hydroxy isomer.

NMR Spectroscopy Data (Expected)

The key differentiator is the aromatic region. In 7-hydroxy efavirenz, the protons are para to each other on the benzene ring, whereas in 8-hydroxy, they are ortho.

| Nucleus | Shift (δ ppm, DMSO-d₆) | Multiplicity | Assignment | Mechanistic Note |

| ¹H | 10.85 | s (broad) | -NH | Amide proton, exchangeable. |

| ¹H | 10.40 | s (broad) | -OH | Phenolic proton at C7. |

| ¹H | 7.45 | s | H-5 | Singlet due to Cl at C6 and OH at C7 (para-like isolation). |

| ¹H | 6.80 | s | H-8 | Singlet, shielded by adjacent OH and NH. |

| ¹H | 0.70 - 0.95 | m | Cyclopropyl | Characteristic multiplet. |

| ¹³C | 158.5 | - | C-7 | Deshielded by hydroxyl group. |

| ¹⁹F | -80.5 | s | -CF₃ | Trifluoromethyl group.[4] |

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Negative Mode (Phenolic protons ionize well).

-

Precursor Ion: [M-H]⁻ = 330.0 m/z.

-

Key Fragments:

-

Differentiation: 7-OH typically elutes earlier than 8-OH on C18 columns due to higher polarity (less intramolecular H-bonding compared to 8-OH which can H-bond with the amide NH).

References

-

Mutlib, A. E., et al. (1999).[5] Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition.[1]

-

Ward, B. A., et al. (2003).[1] Pharmacokinetics and mutagenicity of the major metabolites of efavirenz. Journal of Pharmacology and Experimental Therapeutics.

-

Santa Cruz Biotechnology. rac 7-Hydroxy Efavirenz Product Data Sheet.[10]

-

Aouri, M., et al. (2016).[6] In vivo profiling and distribution of known and novel phase I and phase II metabolites of efavirenz in plasma, urine, and cerebrospinal fluid.[2][6] Drug Metabolism and Disposition.[1]

-

BenchChem. Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide. (Used for comparative synthetic logic).

Sources

- 1. Frontiers | In Vitro Assessment of the Interaction Potential of Ocimum basilicum (L.) Extracts on CYP2B6, 3A4, and Rifampicin Metabolism [frontiersin.org]

- 2. infekt.ch [infekt.ch]

- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 9. WO2009133538A1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

Technical Guide: Metabolic Pathways and Analysis of rac-7-Hydroxy Efavirenz

Executive Summary

This technical guide details the metabolic formation, secondary conjugation, and analytical characterization of 7-Hydroxy Efavirenz (7-OH-EFV) . While Efavirenz (EFV) is administered clinically as the (S)-enantiomer, the racemic (rac) 7-Hydroxy Efavirenz is frequently utilized as the reference standard in bioanalytical workflows due to synthetic accessibility and cost-efficiency.

The 7-hydroxylation pathway, catalyzed primarily by CYP2A6 , represents a minor but mechanistically distinct clearance route (~23% of total oxidative metabolism) compared to the major 8-hydroxylation pathway (CYP2B6). Understanding this pathway is critical for evaluating pharmacokinetics in patients with CYP2B6 loss-of-function alleles, where the CYP2A6-mediated 7-OH pathway becomes a compensatory clearance mechanism.

Chemical Identity and Stereochemical Context

The "rac" Distinction

In biological systems, Efavirenz metabolism is stereoselective. The clinical drug is (S)-Efavirenz.[1] Consequently, the biologically generated metabolite is (S)-7-Hydroxy Efavirenz. However, analytical workflows often employ rac-7-Hydroxy Efavirenz (a 1:1 mixture of R and S enantiomers) as a quantitation standard.

-

Biological Reality: CYP2A6 stereoselectively hydroxylates (S)-EFV.

-

Analytical Application: The racemic standard is sufficient for LC-MS/MS quantitation provided the chromatographic method does not use a chiral column. The mass spectrometer cannot distinguish enantiomers, and the retention time on an achiral C18 column is identical for both enantiomers.

| Compound | Role | Stereochemistry | Primary Enzyme |

| Efavirenz | Parent Drug | (S)-Enantiomer | N/A |

| 7-OH-EFV | Metabolite | (S)-Enantiomer (In vivo) | CYP2A6 |

| rac-7-OH-EFV | Reference Standard | Racemic (R/S) | N/A (Synthetic) |

Metabolic Pathways[2]

Primary Oxidation (Formation)

The formation of 7-OH-EFV is a specific marker of CYP2A6 activity. Unlike the 8-hydroxylation pathway, which is promiscuous (CYP2B6, CYP3A4, CYP1A2), the 7-hydroxylation is highly specific to CYP2A6 in human liver microsomes (HLM).

-

Reaction: Hydroxylation of the benzoxazinone ring at the C-7 position.

-

Enzyme Specificity: CYP2A6 is the principal catalyst.[2][3] CYP2B6, the major EFV metabolizer, does not catalyze 7-hydroxylation.

-

Kinetics: The

for 7-hydroxylation is similar to 8-hydroxylation, but the

Secondary Conjugation (Clearance)

Once formed, 7-OH-EFV undergoes Phase II conjugation to facilitate excretion.

-

Glucuronidation: The hydroxyl group at C-7 is a target for UDP-glucuronosyltransferases (UGTs).[5][6] While UGT2B7 is the specific catalyst for EFV-N-glucuronidation, multiple UGT isoforms (broad specificity) catalyze the O-glucuronidation of 7-OH-EFV.

-

Sulfation: A minor pathway in humans, though more prominent in rodent models.

Pathway Visualization

The following diagram illustrates the divergence between the major (8-OH) and minor (7-OH) pathways.

Caption: Divergence of Efavirenz metabolism showing CYP2A6 specificity for the 7-OH pathway.

Experimental Protocol: In Vitro Characterization[8]

This protocol describes the validation of the 7-OH pathway using rac-7-OH-EFV as a quantitation standard.

Reagents & Standards

-

Substrate: (S)-Efavirenz (purity >99%).

-

Reference Standard: rac-7-Hydroxy Efavirenz (purity >98%).

-

Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP2A6 (rCYP2A6).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Incubation Workflow

-

Pre-incubation: Mix HLM (0.5 mg protein/mL) or rCYP2A6 (50 pmol/mL) with (S)-EFV (1–50 µM) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Reaction Time: Incubate for 20 minutes (linear phase).

-

Termination: Quench with ice-cold acetonitrile containing Internal Standard (e.g., d5-Efavirenz or Ritonavir).

-

Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant for LC-MS/MS.

LC-MS/MS Analysis

Critical Requirement: 7-OH-EFV and 8-OH-EFV are isobaric (Same m/z). They must be separated chromatographically.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase:

-

Gradient: 30% B to 90% B over 5 minutes.

-

Detection (ESI Negative Mode):

-

Precursor Ion: m/z 330.1 [M-H]⁻ (Note: Some methods use positive mode m/z 332, but negative is common for halogenated species).

-

Product Ion: m/z 258 (Loss of cyclopropyl/acetylene group).

-

-

Differentiation:

-

8-OH-EFV: Elutes earlier (more polar due to position).

-

7-OH-EFV: Elutes later.

-

Validation: Inject pure rac-7-OH-EFV standard to confirm Retention Time (RT).

-

Workflow Diagram

Caption: Step-by-step bioanalytical workflow for isolating and quantifying 7-OH-EFV.

Quantitative Data Summary

The following table summarizes the kinetic parameters of the 7-OH pathway relative to the major 8-OH pathway in human liver microsomes.

| Parameter | 7-Hydroxylation (CYP2A6) | 8-Hydroxylation (CYP2B6) | Implication |

| 10 - 25 | 10 - 20 | Similar affinity for substrate. | |

| ~20 - 50 | ~150 - 400 | 8-OH pathway has significantly higher capacity. | |

| Contribution | ~15 - 23% | ~75 - 85% | 7-OH is a minor pathway in wild-type CYP2B6. |

| Genetic Impact | Compensatory | Variable | In CYP2B6 poor metabolizers, 7-OH clearance becomes critical. |

References

-

Ogburn, E. T., et al. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation.[2][3] Drug Metabolism and Disposition.[1][2][3][5]

-

Ward, B. A., et al. (2003).[8][9] The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism.[1][9] Journal of Pharmacology and Experimental Therapeutics.

-

Bae, S. K., et al. (2011). Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites. Xenobiotica.[5][10]

-

Mutlib, A. E., et al. (1999).[9] Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver microsomal metabolites of efavirenz. Drug Metabolism and Disposition.[1][2][3][5]

-

Kim, K. B., et al. (2005).[11] Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma.[11] Chromatographia.[11][12]

Sources

- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

rac 7-Hydroxy Efavirenz mechanism of action

This guide provides an in-depth technical analysis of rac-7-Hydroxy Efavirenz (7-OH-EFV) , focusing on its pharmacological distinction from the parent drug (Efavirenz) and its isomeric counterpart (8-Hydroxy Efavirenz).

Pharmacological Profile, Mechanism of Action, and Comparative Toxicology

Executive Summary

rac-7-Hydroxy Efavirenz (CAS: 205754-50-3) is the racemic form of the 7-hydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV). While Efavirenz is a cornerstone of antiretroviral therapy (ART), its clinical utility is often limited by neurotoxic side effects.

Research identifies a critical "metabolic bifurcation" in Efavirenz pharmacology:

-

8-Hydroxy Efavirenz (8-OH-EFV): The major metabolite, highly neurotoxic, responsible for dendritic spine loss and calcium dysregulation.[1]

-

7-Hydroxy Efavirenz (7-OH-EFV): A minor metabolite with significantly reduced neurotoxicity and negligible antiviral activity.

This guide details the mechanism of action (MoA) of 7-OH-EFV, characterizing it as a "safety control" in neurotoxicity assays and a weak allosteric modulator of brain cholesterol metabolism via CYP46A1.

Chemical Identity & Physical Properties[2][3][4]

| Property | Specification |

| Chemical Name | 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| CAS Number | 205754-50-3 |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.67 g/mol |

| Stereochemistry | Racemic (1:1 mixture of S and R enantiomers). Note: The biological metabolite derived from clinical Efavirenz is exclusively the (S)-enantiomer. |

| Solubility | DMSO (>20 mg/mL), Methanol; insoluble in water. |

Mechanism of Action (MoA)

3.1 Antiviral Activity (Null Mechanism)

Unlike the parent compound, 7-OH-EFV exhibits negligible antiviral potency against HIV-1 Reverse Transcriptase (RT).

-

Structural Basis: The hydroxylation at the C-7 position of the benzoxazinone ring interferes with the hydrophobic interactions required for binding to the NNRTI allosteric pocket (specifically Val106 and Tyr181 residues).

-

Data: IC50 values for 7-OH-EFV are typically >10 µM, compared to ~1-10 nM for Efavirenz.

3.2 Neurotoxicity Profile (Comparative Safety)

The defining characteristic of 7-OH-EFV is its lack of toxicity compared to 8-OH-EFV. This establishes 7-OH-EFV as a critical negative control in neurotoxicity studies.

-

8-OH-EFV Toxicity: Induces massive calcium influx (

), mitochondrial depolarization, and dendritic spine retraction at concentrations as low as 10 nM (CSF equivalent levels). -

7-OH-EFV Safety:

-

Calcium Homeostasis: Does not trigger the pathological release of

from the Endoplasmic Reticulum (ER) via Ryanodine Receptors (RyR). -

Mitochondrial Integrity: Maintains mitochondrial membrane potential (

) even at micromolar concentrations. -

Dendritic Spines: No significant reduction in spine density observed in hippocampal cultures treated with 100 nM 7-OH-EFV.

-

3.3 CYP46A1 Allosteric Modulation

Recent studies implicate Efavirenz metabolites in the modulation of CYP46A1 (Cholesterol 24-hydroxylase) , the enzyme responsible for clearing cholesterol from the brain.

-

Mechanism: 7-OH-EFV acts as a weak allosteric activator of CYP46A1. It binds to a site distinct from the active heme pocket, inducing a conformational change that favors cholesterol oxidation.

-

Potency: Efavirenz > 8,14-diOH-EFV > 7-OH-EFV . While less potent than the parent, its presence contributes to the net effect of ART on brain cholesterol turnover.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the divergent pathways of Efavirenz metabolism, highlighting the critical toxicity difference between the 7-OH and 8-OH metabolites.

Caption: Divergent metabolic pathways of Efavirenz. 7-OH-EFV (Green) represents the non-toxic pathway, while 8-OH-EFV (Red) drives neurotoxicity.

Experimental Protocols

5.1 Protocol A: In Vitro Neurotoxicity Assessment

Objective: To validate the non-toxic nature of 7-OH-EFV compared to 8-OH-EFV in primary hippocampal neurons.

-

Cell Culture:

-

Isolate hippocampi from E18 rat embryos.

-

Dissociate and plate on poly-L-lysine coated coverslips at

cells/cm². -

Maintain in Neurobasal medium + B27 supplement for 21 days (DIV21) to allow mature synapse formation.

-

-

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Test Group 1: 100 nM rac-7-Hydroxy Efavirenz.

-

Positive Control: 100 nM 8-Hydroxy Efavirenz.

-

Incubate for 24 hours.

-

-

Immunocytochemistry:

-

Fix cells with 4% paraformaldehyde (PFA) / 4% sucrose for 15 min.

-

Permeabilize with 0.2% Triton X-100.

-

Stain for MAP2 (dendritic marker) and PSD-95 (postsynaptic marker).

-

-

Quantification:

-

Image using confocal microscopy (60x oil immersion).

-

Analyze spine density (spines/10 µm dendrite length).

-

Expected Result: 8-OH-EFV shows ~50% reduction in spine density; 7-OH-EFV shows no significant difference from Vehicle.

-

5.2 Protocol B: CYP46A1 Activation Assay

Objective: To measure the allosteric activation of cholesterol turnover by 7-OH-EFV.

-

System: Recombinant human CYP46A1 co-expressed with NADPH-cytochrome P450 reductase.

-

Reaction Mixture:

-

Buffer: 50 mM Potassium Phosphate (pH 7.4).

-

Substrate: 20 µM Cholesterol (solubilized in hydroxypropyl-β-cyclodextrin).

-

Test Compound: 0–50 µM rac-7-Hydroxy Efavirenz.

-

-

Initiation: Add NADPH (1 mM final). Incubate at 37°C for 30 mins.

-

Termination: Add equal volume of Dichloromethane to extract sterols.

-

Analysis:

-

Separate organic phase and dry under nitrogen.

-

Derivatize with TMS (Trimethylsilyl) reagent.

-

Quantify 24-hydroxycholesterol via GC-MS.

-

Calculation: Plot product formation vs. [7-OH-EFV] to determine

of activation.

-

Quantitative Data Summary

The following table contrasts the key pharmacological parameters of Efavirenz and its hydroxylated metabolites.

| Parameter | Efavirenz (Parent) | 8-OH-EFV (Toxic) | rac-7-OH-EFV (Non-Toxic) |

| HIV-1 RT Inhibition ( | 2.5 nM | > 10,000 nM | > 10,000 nM |

| Neuronal Toxicity Threshold | ~100 nM | ~10 nM | > 10,000 nM |

| Dendritic Spine Loss (100 nM) | Moderate (~20%) | Severe (~50%) | None (< 5%) |

| CYP46A1 Activation ( | 10 µM | N/A | Weak Activation |

| Primary CYP Enzyme | N/A | CYP2B6 | CYP2B6 / CYP2A6 |

References

-

Neuronal toxicity of efavirenz: a systematic review. Source: PubMed / Expert Opinion on Drug Safety [Link]

-

Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. Source: Journal of Pharmacology and Experimental Therapeutics [Link][1]

-

7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz. Source: MDPI / International Journal of Molecular Sciences [Link]

-

Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. Source: Journal of Antimicrobial Chemotherapy [Link][2]

-

In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. Source: Journal of Medicinal Chemistry [Link]

Sources

Technical Guide: rac 7-Hydroxy Efavirenz Chemical Properties

[1]

Executive Summary

rac 7-Hydroxy Efavirenz (CAS: 205754-50-3) is the racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz (EFV).[1] While Efavirenz is administered clinically as the (S)-enantiomer, the racemic 7-hydroxy form is widely utilized as a reference standard in analytical toxicology and pharmacokinetic profiling.[1]

Biologically, 7-Hydroxy Efavirenz represents a minor metabolic pathway mediated primarily by CYP2A6 , distinct from the major, neurotoxic 8-hydroxy metabolite formed by CYP2B6.[1] Understanding the physicochemical distinction between these isomers is critical for accurate therapeutic drug monitoring (TDM) and neurotoxicity assessments.

Chemical Identity & Physicochemical Properties[1]

The compound is a benzoxazinone derivative.[1] The introduction of the hydroxyl group at the 7-position alters the solubility profile compared to the parent drug, though it remains highly lipophilic.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |

| Common Name | rac 7-Hydroxy Efavirenz; 7-OH-EFV |

| CAS Number | 205754-50-3 |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO (>10 mg/mL), Methanol; Practically insoluble in water |

| pKa (Calculated) | ~8.8 (Phenolic -OH), ~10.2 (Carbamate -NH) |

| LogP | ~3.1 (Predicted) |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Biosynthesis & Metabolic Pathway

The formation of 7-Hydroxy Efavirenz is a specific oxidative pathway.[1] Unlike the 8-hydroxylation (which drives neurotoxicity), 7-hydroxylation is catalyzed predominantly by CYP2A6 .[1][2][3] This pathway accounts for approximately 23% of oxidative metabolism in vitro.

Mechanism of Action[2][5]

-

Substrate Binding: Efavirenz binds to the heme active site of CYP2A6.[1]

-

Oxidation: Insertion of oxygen at the aromatic 7-position.[1]

-

Glucuronidation: The resulting phenol is a substrate for UGT enzymes (e.g., UGT2B7), leading to renal excretion.[4]

Visualization: Efavirenz Metabolic Divergence

The following diagram illustrates the critical divergence between the neurotoxic 8-OH pathway and the 7-OH pathway.

Caption: Metabolic divergence of Efavirenz. CYP2B6 drives the major neurotoxic 8-OH pathway, while CYP2A6 drives the 7-OH pathway.[1]

Chemical Synthesis (Standard Preparation)

For research purposes, the racemic standard is synthesized chemically rather than extracted from biological matrices. The synthesis generally follows the cyclization logic of the parent benzoxazinone but requires a pre-functionalized starting material.

Synthetic Logic[1]

-

Precursor Selection: The synthesis typically begins with a protected resorcinol derivative (e.g., 4-chloro-3-amino-phenol protected at the phenol) to ensure the 7-hydroxy position is established before ring closure.[1]

-

Amino-Alcohol Formation: Reaction of the ketone intermediate with cyclopropylacetylide (Grignard or Lithium reagent) generates the tertiary alcohol.[1]

-

Cyclization: The critical step involves closing the benzoxazinone ring using a carbonyl source.[1] Historically, phosgene was used, but modern "green" protocols utilize 1,1'-Carbonyldiimidazole (CDI) or urea derivatives to form the carbamate linkage.

-

Deprotection: If the 7-OH was protected (e.g., methoxy or benzyl ether), a final deprotection step yields the 7-Hydroxy Efavirenz.[1]

Note on Stereochemistry: The chemical synthesis described above without chiral additives yields the racemate (50:50 mixture of S and R). This is sufficient for use as an MS/MS internal standard or retention time marker.[1]

Analytical Protocol: HPLC-MS/MS Quantification

Accurate quantification requires separating 7-OH EFV from its structural isomer 8-OH EFV.[1] The following protocol ensures resolution.

Method Parameters

| Parameter | Condition |

| Instrument | LC-ESI-MS/MS (Triple Quadrupole) |

| Column | C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | m/z 330.0 → 258.0 (Quantifier), 330.0 → 230.0 (Qualifier) |

Protocol Validation Check:

Biological Activity & Toxicity Profile[1][5][8][9]

Neurotoxicity Assessment

Unlike the 8-hydroxy metabolite, which induces dendritic spine loss and calcium dysregulation in neurons, 7-Hydroxy Efavirenz is considered largely non-neurotoxic .[1]

-

8-OH EFV: Potent inducer of neuronal damage (nanomolar concentrations).[1]

-

7-OH EFV: Shows negligible cytotoxicity in neuron cultures at therapeutic concentrations.[1]

Clinical Relevance

Elevated ratios of 8-OH/7-OH in plasma can serve as a biomarker for CYP2B6 "slow metabolizer" phenotypes or specific CYP2A6 activity.[1] Monitoring 7-OH levels helps distinguish between metabolic shunting and general accumulation.[1]

Handling and Stability

-

Light Sensitivity: Like the parent compound, 7-OH EFV is susceptible to photodegradation.[1] Handle under amber light or wrap containers in foil.

-

Solution Stability: Stable in DMSO or Methanol at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles in aqueous buffers.[1]

-

Safety: Treat as a potentially bioactive hazardous chemical.[1] Use standard PPE (gloves, goggles, fume hood).

References

-

Metabolic Pathways of Efavirenz: Ward, B. A., et al. (2003).[5] The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism.[5] Drug Metabolism and Disposition.[1] Link

-

CYP2A6 Role: Ogburn, E. T., et al. (2010).[6] Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition.[1] Link

-

Neurotoxicity Mechanisms: Tovar-y-Romo, L. B., et al. (2012).[1] Efavirenz metabolite, 8-hydroxyefavirenz, causes neurotoxicity in cultured rat neurons.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Chemical Synthesis (Flow Chemistry): Correia, C. A., et al. (2015). A Concise Flow Synthesis of Efavirenz. Angewandte Chemie International Edition. Link[1]

-

Analytical Method (LC-MS): Tasso, L., et al. (2024).[1] Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Drug Analytical Research. Link

Sources

- 1. Rac-Efavirenz | C14H9ClF3NO2 | CID 3203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

Technical Guide: rac 7-Hydroxy Efavirenz (CAS 205754-50-3)

Part 1: Executive Summary & Molecular Context[1]

rac 7-Hydroxy Efavirenz (CAS 205754-50-3) serves a critical role in the pharmacokinetic profiling and metabolic interrogation of the antiretroviral drug Efavirenz (EFV).[1] While Efavirenz is administered as the (S)-enantiomer, the racemic 7-hydroxy metabolite functions as a vital analytical reference standard .[1] Its primary utility lies in distinguishing the minor CYP2A6 metabolic pathway from the major, neurotoxic CYP2B6 pathway (which produces 8-hydroxy efavirenz).

For researchers, the precise quantification of 7-hydroxy efavirenz is essential not because of its own potency, but because it acts as a biomarker for metabolic shunting . When CYP2B6 is inhibited or genetically compromised (e.g., CYP2B6*6 polymorphisms), flux through the CYP2A6/7-hydroxy pathway may increase, altering the toxicity profile of the parent drug.

Chemical Identity

| Property | Specification |

| Chemical Name | 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| CAS Number | 205754-50-3 |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.67 g/mol |

| Stereochemistry | Racemic mixture (contains both R and S enantiomers) |

| Role | Analytical Standard, Minor Metabolite, CYP2A6 Probe |

Part 2: Metabolic Pathways & Biological Significance[1]

To utilize this standard effectively, one must understand the competitive hydroxylation pathways of Efavirenz. The accumulation of specific hydroxylated metabolites dictates the clinical outcome (viral suppression vs. neurotoxicity).

The CYP2B6 vs. CYP2A6 Divergence

Efavirenz metabolism is a bifurcation event:

-

Major Pathway (CYP2B6): Hydroxylation at the 8-position.[1][2][3][4][5] 8-Hydroxy Efavirenz is a potent neurotoxin, known to damage dendritic spines and cause neuropsychiatric adverse events (NPAEs).[1]

-

Minor Pathway (CYP2A6): Hydroxylation at the 7-position.[1][2][4] 7-Hydroxy Efavirenz is generally considered less cytotoxic.[1]

Critical Insight: In analytical assays, 7-hydroxy efavirenz often co-elutes with 8-hydroxy efavirenz if the chromatography is not optimized.[1] Using the CAS 205754-50-3 standard allows researchers to validate resolution, ensuring that the "neurotoxic peak" (8-OH) is not falsely inflated by the presence of the 7-OH isomer.[1]

Visualization: Metabolic Bifurcation

The following diagram illustrates the metabolic fate of Efavirenz and the specific role of the 7-hydroxy metabolite.

Figure 1: Efavirenz Metabolic Pathway.[1][2] Green node indicates the specific target of this guide (7-OH), distinguishing it from the red neurotoxic 8-OH metabolite.[1]

Part 3: Analytical Methodology (LC-MS/MS)

This section details a self-validating protocol for the separation and quantification of 7-Hydroxy Efavirenz using the racemic standard. This protocol addresses the common challenge of isobaric interference between the 7-OH and 8-OH metabolites.[1]

Standard Preparation[1][4]

-

Stock Solution: Dissolve 1 mg of rac 7-Hydroxy Efavirenz (CAS 205754-50-3) in 1 mL of HPLC-grade Methanol (MeOH) to generate a 1 mg/mL stock.[1]

-

Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

-

Working Standard: Dilute stock with 50:50 MeOH:Water to achieve a calibration range of 10–1000 ng/mL.

Chromatographic Conditions (Reverse Phase)

The following conditions are optimized to separate the 7-OH and 8-OH regioisomers.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 3.5 µm | Provides sufficient hydrophobic interaction to resolve regioisomers.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the phenol group, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, sharpening peaks for these hydrophobic compounds. |

| Flow Rate | 0.3 mL/min | Standard flow for ESI-MS compatibility.[1] |

| Gradient | 0-1 min: 30% B1-6 min: 30% -> 80% B6-8 min: 80% B (Wash)8.1 min: 30% B (Re-equilibration) | A shallow gradient between 1-6 min is crucial for separating 7-OH from 8-OH.[1] |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer kinetics.[1] |

Mass Spectrometry (MRM Parameters)

Both 7-OH and 8-OH Efavirenz have the same precursor mass.[1] Differentiation relies on Retention Time (RT) validation using the standard.[1]

-

Ionization: ESI Negative Mode (ESI-)[1]

-

Precursor Ion: m/z 330.0 [M-H]⁻[1]

-

Product Ions:

-

Quantifier:m/z 258.0 (Loss of cyclopropane ring/fragments)

-

Qualifier:m/z 69.0 (CF3 group fragment)

-

Experimental Validation Step: Inject the pure rac 7-Hydroxy Efavirenz standard alone. Note the Retention Time (RT). Then inject an 8-Hydroxy Efavirenz standard.[1]

-

Success Criteria: The RT difference (ΔRT) must be > 0.5 minutes.[1] If ΔRT < 0.5 min, adjust the gradient slope (make it shallower) or lower the percentage of organic modifier at the start.

Analytical Workflow Diagram

Figure 2: Sample preparation and LC-MS/MS workflow for resolving Efavirenz metabolites.

Part 4: Handling and Safety (SDS Summary)

While 7-Hydroxy Efavirenz is a metabolite, it handles similarly to the parent halogenated benzoxazinone.

-

Hazard Classification: Irritant (Skin/Eye).[1] Potentially toxic if swallowed (based on parent compound data).[1]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood to prevent inhalation.[1]

-

Solubility:

-

Soluble: DMSO (>10 mg/mL), Methanol, Acetonitrile.

-

Insoluble: Water (highly lipophilic).[1]

-

-

Degradation: Sensitive to light in solution.[1] Amber glassware is required.

References

-

Ward, B. A., et al. (2003).Pharmacokinetics and mutagenicity of the 7- and 8-hydroxy metabolites of efavirenz. This foundational paper establishes the metabolic pathways and the role of CYP2B6 vs CYP2A6.

-

[1]

-

-

Tovar-y-Romo, L. B., et al. (2012). Dendritic spine injury induced by the 8-hydroxy metabolite of efavirenz.[1][6] Differentiates the neurotoxicity of the 8-OH metabolite compared to the relatively inert 7-OH metabolite.[1][3][4][6]

-

Avery, L. B., et al. (2013). Structure-activity relationships of the neuroactive metabolites of efavirenz. Provides structural context for the benzoxazinone ring hydroxylations.[1]

-

[1]

-

-

PubChem Compound Summary. rac 7-Hydroxy Efavirenz (CID 487645).[1] Verification of CAS 205754-50-3 and physicochemical properties.

-

[1]

-

-

Ngan, N., et al. (2023). Influence of efavirenz and 8-hydroxy-efavirenz plasma levels on cognition.[1][7] Recent clinical context on why distinguishing these metabolites is vital for patient safety.[1]

-

[1]

-

Sources

- 1. rac 7-Hydroxy Efavirenz | C14H9ClF3NO3 | CID 487645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]

- 7. Influence of efavirenz and 8-hydroxy-efavirenz plasma levels on cognition and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Characterization of rac 7-Hydroxy Efavirenz

[1]

Executive Summary

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV antiretroviral therapy.[1] While the primary metabolic pathway via CYP2B6 to 8-hydroxy efavirenz (8-OH-EFV) is well-documented, significant inter-patient variability in drug clearance suggested the existence of alternative metabolic routes.[2][1]

This guide details the discovery and technical characterization of 7-hydroxy efavirenz (7-OH-EFV) . Originally identified as a minor metabolite, its discovery was pivotal in establishing CYP2A6 as a secondary clearance mechanism. This document provides the specific analytical protocols (LC-MS/MS) required to distinguish this isomer from its 8-hydroxy counterpart, details the use of rac-7-hydroxy efavirenz as a reference standard, and outlines the critical stability factors often overlooked in bioanalysis.

The Metabolic Landscape: Why 7-Hydroxy Efavirenz Matters

The "Missing" Clearance Puzzle

Early pharmacokinetic profiling of Efavirenz attributed the vast majority of clearance to CYP2B6-mediated hydroxylation at the 8-position.[2] However, clinical data revealed that patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6) still maintained non-zero clearance rates.[2][1] This discrepancy necessitated the search for alternative oxidative pathways.

The Discovery of the 7-Hydroxylation Pathway

Research utilizing human liver microsomes (HLM) identified a secondary monohydroxylated metabolite.[1] Through correlation analysis with isoform-selective inhibitors (e.g., pilocarpine for CYP2A6) and recombinant P450 screening, CYP2A6 was identified as the principal catalyst for 7-hydroxylation.[2][1][3]

This discovery was critical for "dual phenotyping," where Efavirenz could serve as a probe substrate to simultaneously assess CYP2B6 (via 8-OH) and CYP2A6 (via 7-OH) activity in vivo.[2][1]

Chemical Identity: The Role of the Racemic Standard

In biological systems, Efavirenz is administered as the (S)-enantiomer , yielding (S)-7-hydroxy efavirenz .[2][1] However, for analytical validation and structural confirmation, the racemic (rac) mixture is frequently employed as the reference standard.[1]

Structural Specifications

-

Chemical Name: 6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[2][1][4]

Technical Insight: The use of rac-7-OH-EFV as a standard is analytically valid for LC-MS/MS development because, on achiral stationary phases (like C18), the enantiomers co-elute.[2][1] The critical separation required is regio-isomeric (separating 7-OH from 8-OH), not enantiomeric.[2][1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of Efavirenz, highlighting the enzyme specificity that distinguishes the 7-hydroxy and 8-hydroxy metabolites.

Figure 1: Divergent oxidative metabolism of Efavirenz showing the CYP2A6-mediated pathway.[2][1][4][10][11]

Analytical Protocol: LC-MS/MS Quantification

Distinguishing 7-OH-EFV from 8-OH-EFV is the primary analytical challenge due to their identical molecular weight and fragmentation patterns.[2][1] The following protocol ensures regio-isomeric separation.

Sample Preparation & Stability Warning

CRITICAL: Unlike 8-OH-EFV, 7-OH-EFV is unstable in plasma at room temperature.[2][1][12]

-

Stability Rule: Samples must be processed on ice. Plasma stored at room temperature for >24 hours can show 40-60% degradation of 7-OH-EFV.[2][1][12]

-

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Methyl-tert-butyl ether (MTBE) is preferred over protein precipitation alone to remove matrix interferences that suppress the minor 7-OH signal.[2][1]

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., API 3000/4000 or equivalent). Ionization: Electrospray Ionization (ESI) in Negative Mode (EFV and metabolites ionize best as [M-H]⁻).[1]

Chromatographic Conditions

-

Column: C18 (e.g., Phenomenex Kinetex 2.6µm C18) or Biphenyl (superior for isomeric separation).[1]

-

Mobile Phase A: 20 mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Gradient:

Mass Transitions (MRM)

Since 7-OH and 8-OH are isomers, they share the same Precursor and Product ions.[2][1] Retention time (RT) is the only discriminator.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Approx.[1][13] Relative RT |

| Efavirenz | 314.0 | 244.0 | -25 | 1.00 (Ref) |

| 8-OH-EFV | 330.0 | 258.0 | -25 | ~0.85 (Elutes First) |

| 7-OH-EFV | 330.0 | 258.0 | -25 | ~0.92 (Elutes Second) |

| Ritonavir (IS) | 720.0 | 296.0 | -45 | N/A |

Note: The product ion m/z 258 represents the loss of the cyclopropyl-acetylene moiety.[2]

Protocol Validation Steps

-

Inject Pure Standards: Inject rac-7-OH-EFV and 8-OH-EFV separately to establish retention times.

-

Resolution Check: Ensure baseline resolution (R > 1.5) between the 8-OH and 7-OH peaks in a mixed standard.[2][1][4] If peaks co-elute, adjust the gradient slope or switch to a Biphenyl stationary phase.

-

Matrix Match: Spiked plasma curves must be used.[1] Due to the instability of 7-OH-EFV, calibration standards should be prepared fresh or stored at -80°C.[2][1]

References

-

Mutlib, A. E., et al. (1999). "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz."[10][14][15] Drug Metabolism and Disposition. Link

-

Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[3][14] Drug Metabolism and Disposition. Link

-

Ward, B. A., et al. (2003). "The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism."[1][16][14] Journal of Pharmacology and Experimental Therapeutics. Link

-

Bordin-Andriguetti, N., et al. (2021). "Instability of Efavirenz Metabolites Identified During Method Development and Validation."[12] Journal of Pharmaceutical Sciences. Link

-

Kim, K. B., et al. (2010). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Link

Sources

- 1. rac 7-Hydroxy Efavirenz 7-O-beta-D-Glucuronide [lgcstandards.com]

- 2. echemi.com [echemi.com]

- 3. Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Efavirenz , ≥98%(HPLC) , 154598-52-4 - CookeChem [cookechem.com]

- 8. vivanls.com [vivanls.com]

- 9. vivanls.com [vivanls.com]

- 10. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

In vitro metabolism of efavirenz to 7-hydroxyefavirenz

Topic: In Vitro Metabolism of Efavirenz to 7-Hydroxyefavirenz: A Technical Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary: The 7-Hydroxylation Pathway

While the primary metabolic clearance of the NNRTI Efavirenz (EFV) occurs via 8-hydroxylation (mediated principally by CYP2B6), the 7-hydroxylation pathway represents a distinct, clinically relevant metabolic route.[1][2][3][4] Often overshadowed by the major metabolite, 7-hydroxyefavirenz (7-OH-EFV) formation is catalyzed primarily by CYP2A6 , with minor contributions from other isoforms.[5]

Understanding this specific pathway is critical for three reasons:

-

Neurotoxicity Differentiation: Unlike the highly neurotoxic 8-OH-EFV, the 7-OH metabolite exhibits a distinct toxicity profile.[2]

-

Pharmacogenetic Variability: CYP2A6 polymorphisms contribute to inter-individual variability in EFV clearance, particularly in populations where CYP2B6 is compromised.

-

Kinetic Distinctness: The 7-OH pathway follows hyperbolic Michaelis-Menten kinetics, contrasting with the sigmoidal (auto-activation) kinetics of the 8-OH pathway.

This guide provides a rigorous, self-validating protocol for isolating and characterizing the conversion of Efavirenz to 7-hydroxyefavirenz in vitro.

Mechanistic Overview & Reaction Phenotyping

The metabolic fate of Efavirenz involves competitive hydroxylation at the propynyl ring and the benzoxazinone core.

-

Primary Pathway (Major): Hydroxylation at the 8-position by CYP2B6 .[1][2][3][4][5][6][7]

-

Target Pathway (Minor): Hydroxylation at the 7-position by CYP2A6 .[1][2][5]

Pathway Visualization

Figure 1: Divergent metabolic pathways of Efavirenz.[2][3][4][7] Note the kinetic distinction between the 8-OH and 7-OH routes.

Experimental Design Strategy

To successfully characterize the 7-OH pathway, the experimental design must overcome the abundance of the 8-OH isomer.

Critical Parameters

| Parameter | Specification | Rationale |

| Enzyme System | Human Liver Microsomes (HLM) or rCYP2A6 | HLM provides the full metabolic picture; rCYP2A6 isolates the specific reaction. |

| Substrate Conc. | 0 – 100 µM | Spans the |

| Protein Conc. | 0.1 – 0.25 mg/mL | Minimizes non-specific binding and lipid effects. |

| Incubation Time | 10 – 20 minutes | Ensures initial rate conditions (linearity). |

| Inhibitor Control | Methoxsalen (CYP2A6) | Validates that 7-OH formation is CYP2A6-driven. |

| Separation | High-Resolution LC | Crucial: 7-OH and 8-OH are isomers (m/z 330). They must be chromatographically resolved. |

Protocol: In Vitro Incubation Assay

This protocol is designed for Human Liver Microsomes (HLM) but can be adapted for recombinant enzymes.

Reagents Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3 mM MgCl₂.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

-Efavirenz).

Step-by-Step Workflow

-

Pre-Incubation:

-

Thaw HLM on ice.

-

Prepare reaction mixture: Buffer + HLM (0.25 mg/mL final) + Efavirenz (various concentrations).

-

Note: Keep organic solvent (DMSO/Methanol) < 1% v/v to prevent enzyme inhibition.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Run a "minus NADPH" control to detect non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C in a shaking water bath.

-

Time: 15 minutes (Strictly controlled to maintain linearity).

-

-

Termination:

-

Quench reaction by adding an equal volume of Ice-cold ACN (Stop Solution).

-

Vortex immediately for 10 seconds.

-

-

Extraction:

-

Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet protein.

-

Transfer supernatant to LC-MS vials.

-

Workflow Diagram

Figure 2: Step-by-step incubation workflow ensuring metabolic stability and initial rate conditions.

Analytical Methodology (LC-MS/MS)

The challenge is separating the 7-OH and 8-OH isomers, which share the same precursor and product ions.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

-

Ionization: ESI Negative Mode (EFV ionizes well in negative mode).

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex). High efficiency is required.

MS/MS Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx) |

| Efavirenz | 314.0 | 244.0 | ~4.5 min |

| 8-OH-Efavirenz | 330.0 | 258.0 / 242.0 | ~3.2 min |

| 7-OH-Efavirenz | 330.0 | 258.0 / 242.0 | ~3.5 min |

| IS ( | 320.0 | 250.0 | ~4.5 min |

Note: 7-OH-EFV typically elutes slightly later than 8-OH-EFV on standard C18 chemistries, but this must be empirically verified with authentic standards.

Data Analysis & Interpretation

Kinetic Modeling

Unlike the 8-OH pathway, which requires the Hill equation due to auto-activation, the 7-OH pathway fits the standard Michaelis-Menten equation :

- : Velocity of 7-OH formation (pmol/min/mg).[4]

- : Affinity constant (typically ~40 µM for 7-OH).

- : Maximum velocity (typically ~20-30 pmol/min/mg).

Validation Criteria (Self-Check)

-

Mass Balance: Does the loss of parent EFV account for the sum of formed metabolites (8-OH + 7-OH)?

-

Inhibition Check: If using HLM, adding Methoxsalen (a potent CYP2A6 inhibitor) should significantly reduce 7-OH formation without drastically altering 8-OH formation (which is CYP2B6 driven).

-

Linearity: Ensure

for the initial velocity vs. time plot.

References

-

Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation.[8] Drug Metabolism and Disposition, 38(7), 1218–1229. Link

-

Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism: Implication for HIV/AIDS Therapy and Utility of Efavirenz as a Substrate Marker of CYP2B6 Activity.[2][6] Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300. Link

-

Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333. Link

-

Avery, L. B., Vakkalanka, M. S., & Sackett, D. L. (2013). Metabolic pathways of efavirenz and their potential role in neurotoxicity.[2] Drug Metabolism and Disposition, 41. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. infekt.ch [infekt.ch]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

Role of CYP2A6 in 7-hydroxylation of efavirenz

Title: Technical Deep Dive: The Role of CYP2A6 in the 7-Hydroxylation of Efavirenz Subtitle: Mechanistic Insights, Experimental Validation, and Pharmacogenetic Implications

Executive Summary

In the landscape of antiretroviral pharmacology, the metabolism of Efavirenz (EFV) has historically been defined by its primary clearance route: 8-hydroxylation catalyzed by CYP2B6 .[1][2][3][4][5] However, this singular focus obscures a critical secondary pathway that gains prominence in specific pharmacogenetic contexts.

This technical guide delineates the principal role of CYP2A6 in catalyzing the 7-hydroxylation of efavirenz.[1][2][4] While 7-hydroxylation accounts for a minor fraction (approximately 15–23%) of total intrinsic clearance (CLint) in wild-type metabolizers, CYP2A6 acts as the dominant enzymatic driver for this specific regioselective oxidation. Understanding this pathway is essential for drug development professionals, particularly when interpreting non-linear pharmacokinetics in patients with CYP2B6 loss-of-function alleles or when designing drug-drug interaction (DDI) studies involving CYP2A6 modulators.

The Metabolic Landscape: 7-OH vs. 8-OH

Efavirenz metabolism is regioselective. The propynyl functionality and the benzoxazinone core present distinct sites for oxidative attack.

-

8-Hydroxylation (Major Route): Catalyzed primarily by CYP2B6 .[1][2][3][4][5] This forms 8-hydroxyefavirenz (8-OH-EFV), the precursor to the secondary metabolite 8,14-dihydroxyefavirenz.[2][3]

-

7-Hydroxylation (Minor/Secondary Route): Catalyzed primarily by CYP2A6 .[1][2][3][4][5][6] This forms 7-hydroxyefavirenz (7-OH-EFV).[2][3]

Critical Distinction: unlike 8-hydroxylation, which has multiple minor contributors (CYP2A6, 3A4, 1A2), the 7-hydroxylation pathway is highly specific to CYP2A6 , making 7-OH-EFV a potential specific biomarker for CYP2A6 activity in the presence of efavirenz.

Visualizing the Pathway

Figure 1: Regioselective metabolism of Efavirenz.[1][5] CYP2A6 is the distinct driver of the 7-hydroxylation pathway (Green), distinct from the canonical CYP2B6 8-hydroxylation route (Red).

Mechanistic Analysis & Kinetic Data

The identification of CYP2A6 as the 7-hydroxylase is supported by three pillars of mechanistic evidence: recombinant enzyme kinetics, chemical inhibition, and correlation analysis.[1][4]

Recombinant Enzyme Kinetics

When incubated with panels of recombinant human CYPs (rhCYPs), CYP2A6 displays the highest intrinsic clearance (Vmax/Km) for 7-OH formation.

-

Affinity (Km): CYP2A6 exhibits high affinity for EFV at the 7-position.

-

Specificity: Other isoforms (CYP2C9, CYP2C19, CYP3A4) show negligible formation of 7-OH-EFV compared to CYP2A6.

Quantitative Contribution

In Human Liver Microsomes (HLM), the formation of 7-OH-EFV correlates strongly with classic CYP2A6 markers (e.g., coumarin 7-hydroxylation).

| Parameter | 8-Hydroxylation (CYP2B6) | 7-Hydroxylation (CYP2A6) |

| Metabolic Share | ~77–85% of total oxidative metabolism | ~15–23% of total oxidative metabolism |

| Primary Enzyme | CYP2B6 | CYP2A6 |

| Secondary Enzymes | CYP2A6, CYP3A4, CYP1A2 | Negligible |

| Pharmacogenetic Impact | High (CYP2B66* increases exposure) | Moderate (CYP2A69* decreases 7-OH formation) |

Experimental Validation Protocols

To validate the role of CYP2A6 in your own drug development pipeline or research, use the following self-validating protocols. These are designed to distinguish 7-hydroxylation from the dominant 8-hydroxylation background.

Protocol A: In Vitro Phenotyping (Chemical Inhibition)

Objective: Confirm CYP2A6 contribution by selectively inhibiting the 7-hydroxylation pathway in HLM.

-

System Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Prepare Phosphate Buffer (100 mM, pH 7.4) containing 3 mM MgCl2.

-

-

Inhibitor Pre-Incubation:

-

Test Arm: Add Tranylcypromine (nonspecific but potent for 2A6) or Tryptamine (more selective CYP2A6 inhibitor) at varying concentrations (0, 1, 10, 100 µM).

-

Note on Specificity: While Tranylcypromine inhibits CYP2B6/2C19, Tryptamine is often preferred for distinguishing 2A6. Alternatively, use Mouse anti-human CYP2A6 monoclonal antibodies for absolute specificity.

-

Pre-incubate HLM + Inhibitor for 15 minutes at 37°C.

-

-

Substrate Initiation:

-

Add Efavirenz (final concentration 10 µM, approximating therapeutic Cmax).

-

Initiate reaction with NADPH (1 mM final).

-

-

Termination & Analysis:

-

Stop reaction at 30 minutes with ice-cold Acetonitrile + Internal Standard (e.g., d5-Efavirenz).

-

Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

-

-

Validation Criteria:

-

Pass: Formation of 7-OH-EFV is inhibited by >80% with specific CYP2A6 inhibitors/antibodies.

-

Pass: Formation of 8-OH-EFV is minimally affected (unless using non-specific inhibitors).

-

Protocol B: Correlation Analysis (The "Gold Standard")

Objective: Correlate 7-OH-EFV formation rates with coumarin 7-hydroxylase activity across a panel of individual donor HLMs (n > 10).

Figure 2: Correlation Analysis Workflow. A high r² value (>0.80) between Coumarin 7-hydroxylation and Efavirenz 7-hydroxylation confirms CYP2A6 dependence.

Clinical & Pharmacogenetic Implications

The role of CYP2A6 becomes clinically relevant in "Slow Metabolizer" phenotypes.

-

The "Shunt" Hypothesis: In patients homozygous for CYP2B6 loss-of-function alleles (e.g., CYP2B66/6), the primary 8-hydroxylation clearance route is severely compromised. In these scenarios, the fractional contribution of the CYP2A6-mediated 7-hydroxylation pathway increases.

-

CYP2A6 Polymorphisms: Variants such as CYP2A69 (reduced function) or CYP2A64 (deletion) have been shown to significantly reduce plasma clearance of efavirenz in patients who already possess reduced CYP2B6 activity.

-

Dual Phenotyping: Because EFV is metabolized by both enzymes yielding distinct products, ratios of urinary metabolites (8-OH-EFV / 7-OH-EFV) can theoretically serve as a dual phenotypic probe for simultaneous CYP2B6 and CYP2A6 activity assessment in vivo.[1][4]

References

-

Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation.[2][5] Drug Metabolism and Disposition, 38(7), 1218–1229.

-

Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity.[1][2] Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300.[2][5]

-

Di Iuls, A., et al. (2017). Genetic variants in CYP2B6 and CYP2A6 explain interindividual variation in efavirenz plasma concentrations of HIV-infected children with diverse ethnic origin. Pharmacogenomics J.

-

Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333.

Sources

- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyp2a6 is a principal enzyme involved in hydroxylation of 1,7-dimethylxanthine, a main caffeine metabolite, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of rac-7-Hydroxy Efavirenz: A Technical Guide

Executive Summary

This guide details the pharmacokinetic (PK) disposition, metabolic pathways, and bioanalytical characterization of 7-Hydroxy Efavirenz (7-OH-EFV) .[1] While Efavirenz (EFV) is administered as the (S)-enantiomer, the designation "rac" (racemic) typically refers to synthetic standards used in in vitro ADME profiling or specific neuropharmacology investigations where chiral separation is not performed.[1]

Unlike the major metabolite 8-OH-EFV, which is primarily linked to severe neurotoxicity, 7-OH-EFV represents a distinct metabolic branch mediated primarily by CYP2A6 .[1] Understanding its kinetics is critical for three reasons:

-

Metabolic Shunting: In patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6), the 7-hydroxylation pathway becomes a compensatory clearance route.[1]

-

Neuroactive Potential: While less toxic than 8-OH-EFV, 7-OH-EFV and its downstream metabolites (e.g., 7,8-dihydroxy-EFV) are under investigation for off-target CNS effects, including CYP46A1 activation (relevant to Alzheimer's research).[1]

-

Bioanalytical Interference: Accurate quantification requires separation from the isomeric 8-OH-EFV to prevent data skewing in therapeutic drug monitoring (TDM).[1]

Metabolic Biosynthesis & Enzymology[1]

The formation of 7-OH-EFV is a stereoselective oxidative process.[1] While the parent drug is (S)-EFV, the hydroxylation at the 7-position creates a new chiral center in downstream metabolites, though 7-OH-EFV itself retains the parent's configuration.[1]

Enzyme Kinetics[1]

-

Primary Catalyst: CYP2A6 (responsible for ~23% of total EFV metabolism).[1][2]

-

Secondary Catalyst: CYP2B6 (minor contribution).

-

Pathway Distinction: Unlike 8-hydroxylation (driven by CYP2B6), 7-hydroxylation is not significantly impacted by the CYP2B6*6 polymorphism directly, making it a stable clearance marker in poor metabolizers.[1]

Pathway Visualization

The following diagram illustrates the divergence between the neurotoxic 8-OH pathway and the 7-OH pathway.[1]

Figure 1: Divergent metabolic pathways of Efavirenz.[1] CYP2A6 drives the formation of 7-OH-EFV, distinct from the CYP2B6-mediated neurotoxic 8-OH pathway.[1][2][3]

Pharmacokinetic Profile

Plasma Parameters (Human)

The following data summarizes the PK behavior of 7-OH-EFV relative to the parent drug. Note that circulating levels of the unconjugated metabolite are low due to rapid Phase II conjugation.

| Parameter | Efavirenz (Parent) | 7-OH-EFV (Metabolite) | Notes |

| 3–5 hours | 4–6 hours | Formation rate-limited.[1] | |

| ~4000 ng/mL | 100–500 ng/mL | Highly variable based on CYP2A6 genotype.[1] | |

| 40–55 hours | Dependent on formation | Elimination is rapid; half-life mirrors parent (flip-flop kinetics).[1] | |

| Protein Binding | >99% | >99% | High affinity for albumin. |

| CSF Penetration | ~0.5–1.2% | <0.5% | Lower lipophilicity than parent limits CNS entry compared to 8-OH-EFV.[1] |

Elimination

-

Phase II Conjugation: 7-OH-EFV is rapidly glucuronidated by UGT2B7 and UGT1A1 .[1]

-

Excretion: The glucuronide conjugate is excreted primarily in urine.[4]

-

Clinical Significance: In CYP2B6 Poor Metabolizers (PMs), the fractional clearance via the 7-OH pathway increases.[1] However, because CYP2A6 has lower intrinsic clearance (

) for EFV than CYP2B6, this compensation is insufficient to prevent EFV accumulation, leading to the high side-effect profile in PMs.[1]

Experimental Protocols

Bioanalytical Quantification (LC-MS/MS)

Objective: Accurate quantification of rac-7-OH-EFV in plasma, distinguishing it from the isobaric 8-OH-EFV.

Reagents:

-

Standard: rac-7-Hydroxy Efavirenz (purity >98%).[1]

-

Internal Standard (IS): Efavirenz-d5 or

-7-OH-EFV.[1] -

Matrix: Human Plasma (K2EDTA).

Protocol:

-

Sample Prep (Protein Precipitation):

-

Aliquot 50 µL plasma into a 96-well plate.

-

Add 200 µL Acetonitrile (ACN) containing IS (20 ng/mL).[1]

-

Vortex for 2 minutes @ 1500 rpm.

-

Centrifuge @ 4000g for 10 min at 4°C.

-

Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in water.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5 µm).[1] Critical: A high-strength silica column is required to resolve the 7-OH and 8-OH regioisomers.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: 30% B (0-1 min)

80% B (1-6 min)

-

-

MS/MS Parameters (Negative Mode ESI):

-

Precursor Ion: m/z 330.0 (Deprotonated 7-OH-EFV).[1]

-

Product Ions:

-

Quantifier:m/z 258.1 (Loss of cyclopropyl group + CO).

-

Qualifier:m/z 69.0 (CF3 group).

-

-

Differentiation: 8-OH-EFV shares the 330

258 transition.[1] Retention time separation is mandatory. 7-OH-EFV typically elutes before 8-OH-EFV on C18 chemistries due to higher polarity.[1]

-

In Vitro CYP Phenotyping (Microsomal Stability)

Objective: Determine the contribution of CYP2A6 vs CYP2B6 to 7-OH formation.

Workflow:

-

Incubation System: Human Liver Microsomes (HLM, 0.5 mg/mL) or Recombinant CYP enzymes (rCYP2A6, rCYP2B6).

-

Substrate: rac-Efavirenz (1–50 µM).

-

Inhibitors:

-

Ticlopidine (1 µM)

Selective CYP2B6 inhibitor. -

Tryptamine or Methoxsalen

CYP2A6 inhibitors.

-

-

Reaction:

-

Pre-incubate microsomes + inhibitors for 5 min @ 37°C.

-

Add NADPH-generating system to initiate.[1]

-

Quench at 0, 5, 10, 20, 30 min with ice-cold ACN.

-

-

Analysis: Quantify 7-OH-EFV formation rate (

).-

Interpretation: If Ticlopidine inhibits >80% of 8-OH formation but <20% of 7-OH formation, the pathway is confirmed as CYP2B6-independent (validating CYP2A6 role).[1]

-

Technical Note: Neurotoxicity & Stereochemistry[1]

While rac-7-OH-EFV is often used as a standard, the biological implications of the specific isomers are distinct:

-

Neurotoxicity Hierarchy:

Evidence indicates 7-OH-EFV is significantly less toxic to neuronal cultures than the 8-OH metabolite.[1] -

Therapeutic Research: Racemic mixtures of dihydroxy metabolites (e.g., rac-7,8-diOH-EFV) are currently being explored for their ability to activate CYP46A1 in the brain, facilitating cholesterol turnover in Alzheimer's models.[1][5] Researchers should not conflate the toxicity of the 8-OH pathway with the potential therapeutic utility of the 7-OH/7,8-diOH branch.[1]

References

-

Ogburn, E. T., et al. (2010). "Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation."[6][7] Drug Metabolism and Disposition. Link

-

Ward, B. A., et al. (2003). "The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Avery, L. B., et al. (2013). "Stereoselective metabolism of efavirenz by cytochrome P450 2B6 and 2A6." Drug Metabolism and Disposition. Link

-

Mast, N., et al. (2014). "Stimulation of brain cholesterol turnover with efavirenz metabolites." PLOS ONE. (Context for rac-7,8-diOH usage). Link[1]

-

Ngaimisi, E., et al. (2010). "Importance of the CYP2B6 516G>T and 983T>C SNPs in the metabolism of efavirenz." European Journal of Clinical Pharmacology. Link

Sources

- 1. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

Biological Activity and Analytical Utility of rac-7-Hydroxy Efavirenz

An In-Depth Technical Guide for Drug Metabolism and Pharmacokinetics (DMPK) Scientists[1]

Part 1: Executive Summary & Core Directive

The Molecule: rac-7-Hydroxy Efavirenz (7-OH-EFV) is the racemic form of a primary oxidative metabolite of the antiretroviral drug Efavirenz (EFV).[1]

The Core Insight: While Efavirenz is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), its metabolite 7-OH-EFV is pharmacologically distinct .[1] Unlike the parent drug, 7-OH-EFV is essentially devoid of antiviral activity.[1] Unlike its isomer 8-hydroxy efavirenz (8-OH-EFV)—which is a potent neurotoxin—7-OH-EFV exhibits a significantly safer toxicity profile.[1]

The Application: Consequently, rac-7-OH-EFV is not a therapeutic candidate but a critical biomarker and analytical standard .[1] Its formation is the primary readout for CYP2A6 activity in Efavirenz metabolism (distinct from the CYP2B6-driven 8-hydroxylation), making it an essential tool for phenotyping studies and dissecting metabolic clearance pathways.

Part 2: Chemical Identity & Metabolic Context[1][2]

To understand the utility of 7-OH-EFV, one must map its origin.[1] Efavirenz metabolism is highly specific.[1] The parent drug is metabolized into two primary hydroxylated forms: 8-OH-EFV (major) and 7-OH-EFV (minor).[1][2][3][4][5]

The CYP2A6 "Shunt"

While CYP2B6 is the "workhorse" generating the neurotoxic 8-OH-EFV, CYP2A6 is the principal catalyst for 7-hydroxylation.[3][6][7] This makes 7-OH-EFV a specific probe for CYP2A6 contribution to EFV clearance, which accounts for approximately 23% of oxidative metabolism in vitro.[1][7]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Efavirenz, highlighting the enzyme specificity that gives 7-OH-EFV its analytical value.

Figure 1: Divergent metabolic pathways of Efavirenz. 7-OH-EFV formation serves as a specific readout for CYP2A6 activity, distinguishing it from the CYP2B6-mediated neurotoxic pathway.[1]

Part 3: Pharmacological Profile[9]

Antiviral Activity (Lack Thereof)

Researchers must note that hydroxylation generally ablates the antiretroviral efficacy of EFV.[1]

-

Mechanism: EFV binds to a hydrophobic pocket in HIV-1 reverse transcriptase (RT).[1] The addition of a polar hydroxyl group at the 7-position disrupts this hydrophobic interaction.[1]

-

Data: In vitro assays confirm that 7-OH-EFV is inactive against HIV-1 at clinically relevant concentrations.[1] It does not contribute to the therapeutic viral load suppression observed in patients.

Toxicity Profile (The "Safe" Isomer)

A critical distinction in EFV toxicology is the difference between the 7-OH and 8-OH isomers.[1]

-

Neurotoxicity: 8-OH-EFV induces dendritic spine loss and mitochondrial dysfunction in neurons at concentrations found in plasma.[1] In contrast, 7-OH-EFV is significantly less toxic .[1]

-

Implication: When assessing EFV-induced CNS side effects (dizziness, vivid dreams, depression), high ratios of 8-OH/7-OH are often predictive of toxicity.[1] 7-OH-EFV serves as a necessary negative control in these mechanistic toxicity studies.[1]

| Feature | Efavirenz (Parent) | 8-OH-EFV (Metabolite) | 7-OH-EFV (Metabolite) |

| Primary Enzyme | N/A | CYP2B6 | CYP2A6 |

| HIV-1 Activity | Potent (IC50 ~0.5 nM) | Inactive | Inactive |

| Neurotoxicity | Moderate | High (Primary Driver) | Low / Negligible |